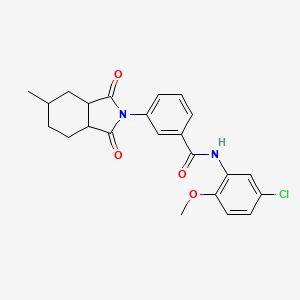![molecular formula C24H21N3O4 B11596141 2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11596141.png)
2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-méthylphényl)-2-[(4E)-4-[(4-méthoxynaphtalène-1-yl)méthylidène]-2,5-dioxoimidazolidin-1-yl]acétamide est un composé organique complexe avec une structure unique qui comprend un cycle naphtalène, un cycle imidazolidinone et un groupe acétamide
Méthodes De Préparation
La synthèse du N-(3-méthylphényl)-2-[(4E)-4-[(4-méthoxynaphtalène-1-yl)méthylidène]-2,5-dioxoimidazolidin-1-yl]acétamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de la 2-amino-4-méthylphénol avec le 4-méthoxynaphtalène-1-carbaldéhyde . Les conditions de réaction impliquent souvent l’utilisation de solvants comme l’éthanol et de catalyseurs tels que l’hydroxyde de potassium (KOH) pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle naphtalène peut être oxydé pour former des dérivés de la naphtoquinone.
Réduction : Le cycle imidazolidinone peut être réduit pour former des dérivés de l’imidazolidine.
Substitution : Le groupe méthoxy sur le cycle naphtalène peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs tels que des halogènes ou des agents alkylants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4), des agents réducteurs comme le borohydrure de sodium (NaBH4) et des agents halogénants comme le brome (Br2). Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
N-(3-méthylphényl)-2-[(4E)-4-[(4-méthoxynaphtalène-1-yl)méthylidène]-2,5-dioxoimidazolidin-1-yl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le cycle naphtalène peut s’intercaler avec l’ADN, affectant potentiellement l’expression des gènes. Le cycle imidazolidinone peut interagir avec des enzymes, inhibant leur activité. Ces interactions peuvent entraîner divers effets biologiques, en fonction des voies spécifiques impliquées.
Comparaison Avec Des Composés Similaires
Des composés similaires à N-(3-méthylphényl)-2-[(4E)-4-[(4-méthoxynaphtalène-1-yl)méthylidène]-2,5-dioxoimidazolidin-1-yl]acétamide comprennent :
- N-(4-méthylphényl)-2-[(4E)-4-(3-bromobenzylidène)-2,5-dioxoimidazolidin-1-yl]acétamide
- 2-(4-méthoxynaphtalène-1-yl)-4H-chromène-4-one
Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale
Propriétés
Formule moléculaire |
C24H21N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-15-6-5-7-17(12-15)25-22(28)14-27-23(29)20(26-24(27)30)13-16-10-11-21(31-2)19-9-4-3-8-18(16)19/h3-13H,14H2,1-2H3,(H,25,28)(H,26,30)/b20-13+ |
Clé InChI |
HJIAHEMHKRRMQK-DEDYPNTBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C4=CC=CC=C34)OC)/NC2=O |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OC)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(phenoxyacetyl)amino]benzoic acid](/img/structure/B11596059.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11596060.png)

![N-hexyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11596075.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596084.png)
![ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11596090.png)

![((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11596097.png)
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596100.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11596112.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596119.png)
![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11596120.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596125.png)
